2-Butylpyrazolo[1,5-a]pyridine
Overview
Description
“2-Butylpyrazolo[1,5-a]pyridine” is a chemical compound with the CAS Registry Number 76943-48-1 . It is a type of pyrazolo[1,5-a]pyridine derivative, which is a group of heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. The synthesis reference can be found in the Chemical and Pharmaceutical Bulletin, 31, p. 4568, 1983 . A base-mediated [3 + 2]-cycloannulation strategy has been used for the synthesis of pyrazolo[1,5-a]pyridine derivatives .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines, a family of compounds similar to this compound, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Tautomerism : 2-Hydroxypyrazolo[1,5-a]pyridine, a derivative of 2-Butylpyrazolo[1,5-a]pyridine, has been synthesized and studied for its tautomeric properties in solution. It undergoes various chemical reactions like nitrosation, nitration, and bromination at the C-3 position, showing its reactive nature and potential for chemical modifications (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Derivatives Synthesis : Synthesis of various derivatives of pyrazolo[1,5-a]pyridine, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, demonstrates the compound’s versatility in forming beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).
Suzuki–Miyaura Cross-Coupling Reaction : The compound has been used in the Suzuki–Miyaura cross-coupling reaction, enabling the synthesis of 2-arylpyrazolo[1,5-a]pyridine derivatives, indicating its potential in organic synthesis and drug development (Umei, Nishigaya, Kamiya, Kohno, & Seto, 2015).
Potential in Pharmacology and Biochemistry
Anticancer Activity : Certain pyrazolo[4,3-c]pyridine derivatives, related to this compound, have shown significant anticancer activity against human breast, liver, and colon carcinoma cell lines. This indicates the potential of such compounds in cancer treatment (Metwally & Deeb, 2018).
Optical Properties : The synthesis of 5-cyanopyrazolo[1,5-a]pyridine derivatives and their display of blue fluorescence in both dilute solution and solid state suggests potential applications in material sciences, particularly in optical and photonic devices (Wang, Su, Jia, Wu, Zhang, Ge, Wang, & Wang, 2015).
Antitumor and Antimicrobial Activities : The synthesis of substituted pyrazoles using enaminones as building blocks, which could be derived from this compound, has been explored for their antitumor and antimicrobial activities. This highlights the compound’s potential in developing new therapeutic agents (Riyadh, 2011).
Mechanism of Action
Future Directions
Pyrazolo[1,5-a]pyrimidines, a family of compounds similar to 2-Butylpyrazolo[1,5-a]pyridine, have been identified as strategic compounds for optical applications . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests potential future directions in the development of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
2-butylpyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-6-10-9-11-7-4-5-8-13(11)12-10/h4-5,7-9H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLBIZFKPWEZFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C=CC=CC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506307 | |
Record name | 2-Butylpyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76943-48-1 | |
Record name | 2-Butylpyrazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76943-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butylpyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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